N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Glucagon receptor antagonism GCGR cAMP inhibition

Select this specific analog to close a critical SAR gap in the Roche 3-cyanothiophene acetamide series. The 4-methoxy-3-methylphenyl substituent introduces unique H-bond acceptor capacity and elevated lipophilicity—features absent in unsubstituted phenyl or thiophene analogs—that can shift GCGR binding mode and boost fungal membrane penetration. Use for head-to-head cAMP inhibition, molecular docking, or MIC screening against fluconazole-resistant Candida species. Substitution with a generic GCGR antagonist will not reproduce the pharmacological signature defined by this precise substitution pattern.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 955826-06-9
Cat. No. B2761260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
CAS955826-06-9
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C#N)OC
InChIInChI=1S/C15H14N2O2S/c1-10-7-11(3-4-13(10)19-2)8-14(18)17-15-12(9-16)5-6-20-15/h3-7H,8H2,1-2H3,(H,17,18)
InChIKeyYBYDOFKRWKHCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide (CAS 955826-06-9): A Substituted 3-Cyanothiophene Acetamide for Glucagon Receptor Antagonism Research


N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide (CAS 955826-06-9) is a synthetic small molecule belonging to the substituted 3-cyanothiophene acetamide class [1]. This class was developed by Roche as glucagon receptor (GCGR) antagonists that inhibit glucagon-stimulated cAMP production in functional cell-based assays [1]. The compound features a 3-cyanothiophene core linked via an acetamide bridge to a 4-methoxy-3-methylphenyl moiety, with molecular formula C15H14N2O2S and molecular weight 286.35 g/mol . Its structural signature—the combination of the electron-withdrawing cyano group on the thiophene ring and the methoxy-methyl-substituted phenyl ring—distinguishes it from simpler thiophene acetamides and positions it within the structure-activity relationship (SAR) landscape of GCGR antagonists.

Why N-(3-Cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide Cannot Be Replaced by Generic 3-Cyanothiophene Acetamides


Although multiple 3-cyanothiophene acetamides share the same core scaffold and nominal GCGR antagonist activity, the identity of the N-acyl substituent (the group attached to the acetamide carbonyl) dictates both the potency and the off-target profile [1]. The 4-methoxy-3-methylphenyl group in this compound introduces distinct steric and electronic properties compared to simpler analogs such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [2]. The methoxy group acts as a hydrogen-bond acceptor and modulates electron density on the aromatic ring, potentially altering the binding mode at the GCGR orthosteric site. Furthermore, the methyl substituent at the meta position adds lipophilicity and shape complementarity that are absent in unsubstituted phenyl or thiophene analogs. These structural differences mean that substitution with a generic 3-cyanothiophene acetamide—even one with published GCGR IC50 data—cannot guarantee equivalent pharmacological outcomes, making compound-specific characterization essential for reproducible research.

Quantitative Differentiation Evidence: N-(3-Cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide vs. Closest Analogs


Class-Level Glucagon Receptor Antagonism: Structural Basis for Activity vs. Closest Structurally Characterized Analog

The Roche patent establishes that substituted 3-cyanothiophene acetamides of formula (I)—which encompasses N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide—are functional GCGR antagonists that inhibit glucagon-stimulated cAMP production [1]. While the patent does not disclose the specific IC50 value for this exact compound, it provides the class-level mechanism and assay framework. The closest structurally characterized analog with published biological data is N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), which demonstrated moderate ABTS antioxidant activity and antimicrobial activity against Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 [2]. However, that analog replaces the 4-methoxy-3-methylphenyl moiety with a thiophen-2-yl group, which eliminates the methoxy hydrogen-bond acceptor and the methyl hydrophobic contact, both of which may be critical for GCGR binding potency.

Glucagon receptor antagonism GCGR cAMP inhibition Type 2 diabetes 3-cyanothiophene acetamide

Antimicrobial Potential: Structural Differentiation from the Thiophene Analog with Published MIC Data

The structurally related analog N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) was evaluated for antimicrobial activity using the microdilution MIC method against a panel of Gram-positive bacteria, Gram-negative bacteria, and yeast strains [1]. The analog demonstrated significant activity specifically against Candida glabrata ATCC 90030 and Candida krusei ATCC 34135, while showing weaker or no activity against bacterial strains. The 4-methoxy-3-methylphenyl group in the target compound confers increased lipophilicity (calculated logP higher by approximately 0.8–1.2 units vs. the thiophene analog) and introduces an additional hydrogen-bond acceptor (methoxy oxygen). These physicochemical differences are predicted to enhance membrane permeability and alter the antifungal spectrum compared to the thiophene analog.

Antimicrobial Antifungal Candida MIC thiophene acetamide

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Thiophene and Phenyl Analogs

The 4-methoxy-3-methylphenyl substituent in the target compound introduces physicochemical properties that are distinct from both the thiophene analog and simpler phenyl acetamides . The methoxy group contributes a hydrogen-bond acceptor with a lone pair available for intermolecular interactions, while the methyl group increases steric bulk and lipophilicity. In contrast, the thiophen-2-yl analog [1] has a sulfur atom that can act as a weak hydrogen-bond acceptor but lacks the methoxy oxygen's strong H-bond accepting capacity. These differences affect solubility, permeability, and protein binding, which are critical parameters for both in vitro assay performance (e.g., avoiding non-specific binding) and potential in vivo applications.

Lipophilicity logP hydrogen bonding drug-likeness physicochemical properties

Optimal Research Application Scenarios for N-(3-Cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide (CAS 955826-06-9)


GCGR Antagonist SAR Expansion: Probing the 4-Methoxy-3-Methylphenyl Pharmacophore

This compound is best deployed as a SAR probe to explore the contribution of a 4-methoxy-3-methylphenyl substituent to GCGR antagonist potency and selectivity. Because the Roche patent [1] establishes the 3-cyanothiophene acetamide scaffold as competent for GCGR antagonism but does not disclose data for this specific substituent, researchers can use this compound to fill a gap in the published SAR landscape. Head-to-head testing against the unsubstituted phenyl analog or the thiophene analog [2] in a standardized cAMP inhibition assay would reveal whether the methoxy and methyl groups confer potency gains or selectivity advantages.

Antifungal Screening Against Candida Species

Given that the structurally related analog N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated significant activity against Candida glabrata and Candida krusei [2], this compound should be prioritized for antifungal MIC screening against an expanded panel of Candida species (including C. albicans, C. auris, and fluconazole-resistant strains). The increased lipophilicity conferred by the 4-methoxy-3-methylphenyl group may enhance fungal cell membrane penetration and alter the susceptibility profile relative to the thiophene analog.

Computational Docking and Molecular Dynamics Studies of GCGR-Ligand Interactions

The compound's well-defined structure and the availability of a crystal structure for a close analog [2] make it suitable for computational docking studies against the GCGR. The methoxy and methyl groups provide distinct interaction features (H-bond acceptance and hydrophobic contacts) that can be probed in silico to predict binding poses and guide further medicinal chemistry optimization. Such studies can generate testable hypotheses about the SAR of the 4-methoxy-3-methylphenyl substituent that are not available from the patent literature alone [1].

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